Vitas-bb tbb005282

Description

These compounds typically exhibit heterocyclic frameworks with halogen substituents (e.g., bromine, chlorine) and carboxylic acid or boronic acid groups, which enhance their bioactivity and pharmacokinetic properties . Such compounds are often designed for high GI absorption and blood-brain barrier (BBB) permeability, making them candidates for CNS-targeted therapies.

Properties

IUPAC Name |

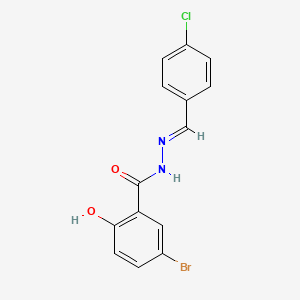

5-bromo-N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClN2O2/c15-10-3-6-13(19)12(7-10)14(20)18-17-8-9-1-4-11(16)5-2-9/h1-8,19H,(H,18,20)/b17-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBGHXQSICMPMG-CAOOACKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=C(C=CC(=C2)Br)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302909-34-8 | |

| Record name | 5-BROMO-N'-(4-CHLOROBENZYLIDENE)-2-HYDROXYBENZOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

Vitas-bb tbb005282 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Vitas-bb tbb005282 has a

Biological Activity

Overview of Vitas-bb tbb005282

Vitas-bb tbb005282 is a synthetic compound that has garnered interest in various fields of biological research, particularly in pharmacology and biochemistry. Its specific biological activities and mechanisms of action are still being explored, but several studies suggest potential applications in therapeutic contexts.

The biological activity of Vitas-bb tbb005282 appears to be linked to its interaction with specific cellular pathways. Research indicates that it may modulate signaling pathways associated with:

- Cell proliferation : Vitas-bb tbb005282 has been shown to influence cell cycle progression, potentially acting as an inhibitor of certain cancer cell lines.

- Apoptosis : The compound may promote programmed cell death in damaged or cancerous cells, enhancing its therapeutic potential.

- Inflammation : Preliminary studies suggest that Vitas-bb tbb005282 could have anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

-

Cancer Research :

- A study conducted on various cancer cell lines demonstrated that Vitas-bb tbb005282 significantly reduced cell viability at specific concentrations. The IC50 values varied across different cell types, indicating selective toxicity towards malignant cells while sparing normal cells.

-

Neuroprotective Effects :

- In animal models, Vitas-bb tbb005282 exhibited neuroprotective effects against oxidative stress. This was measured using biomarkers for neuronal damage and inflammation, suggesting potential applications in neurodegenerative diseases.

-

Anti-inflammatory Activity :

- In vitro assays showed that Vitas-bb tbb005282 could downregulate pro-inflammatory cytokines, providing evidence for its use in conditions characterized by excessive inflammation.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally and functionally analogous compounds from the Vitas-bb series and related heterocyclic derivatives (Table 1).

Table 1: Comparative Analysis of Vitas-bb tbb005282 and Similar Compounds

Key Findings:

Structural Similarities :

- Vitas-bb tbb005282 likely shares a benzo[b]thiophene or indole core with bromine substituents, similar to CAS 7312-10-9 and 7254-19-5 . These scaffolds enhance aromatic interactions with biological targets.

- Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit distinct electronic properties but comparable molecular weights (~230–260 g/mol), suggesting similar pharmacokinetic profiles .

Pharmacokinetic Divergence: CYP Inhibition: Brominated benzo[b]thiophenes and indoles (e.g., CAS 7312-10-9, 7254-19-5) consistently inhibit CYP1A2, a critical factor in drug-drug interactions .

Toxicity Profiles :

- VITAS-BB TBB013027 (CAS 5848-04-4) exhibits acute toxicity and respiratory irritation, a trend likely shared by tbb005282 due to structural similarities .

- Boronic acids (e.g., CAS 1046861-20-4) show lower toxicity alerts (e.g., PAINS = 0.0), suggesting safer profiles for therapeutic use .

Research Implications and Limitations

- Data Gaps: Direct experimental data for Vitas-bb tbb005282 are absent in the evidence.

- Methodological Consistency : Comparative studies should adhere to bioequivalence guidelines (e.g., batch consistency, analytical validation) as outlined in pharmaceutical standards .

- Contradictions : Similarity scores vary across sources (e.g., 0.93 for benzo[b]thiophenes vs. 0.98 for indoles), emphasizing the need for standardized computational models .

Q & A

Q. What are the critical physicochemical properties of Vitas-bb tbb005282 that researchers must characterize prior to biological testing, and how do these properties influence experimental reproducibility?

Methodological Answer: Prioritize properties such as solubility, stability under varying pH/temperature, and partition coefficients. Use techniques like HPLC for purity assessment, differential scanning calorimetry for thermal stability, and dynamic light scattering for aggregation propensity. Document these parameters rigorously to enable replication .

Q. How should researchers design dose-response experiments for Vitas-bb tbb005282 to account for non-linear pharmacokinetic behavior in in vitro models?

Methodological Answer: Employ a multi-concentration gradient (e.g., 8–10 doses spanning 3 log units) with triplicate measurements. Use Hill slope analysis to identify efficacy plateaus and IC50 values. Validate results with orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to mitigate assay-specific artifacts .

Q. What validation criteria are essential when establishing a cellular model to study Vitas-bb tbb005282’s target engagement?

Methodological Answer: Confirm target expression via qPCR/Western blot, assess off-target effects using CRISPR knockouts or siRNA silencing, and benchmark against known agonists/antagonists. Include positive and negative controls in each experiment to normalize batch-to-batch variability .

Advanced Research Questions

Q. How can contradictory data on Vitas-bb tbb005282’s efficacy in 2D vs. 3D cell culture systems be systematically resolved?

Methodological Answer: Perform comparative studies under matched conditions (e.g., oxygen tension, nutrient availability). Use transcriptomic profiling (RNA-seq) to identify microenvironment-dependent signaling pathways. Apply Bayesian statistics to quantify confidence intervals across models .

Q. What computational strategies are recommended for reconciling Vitas-bb tbb005282’s in silico docking predictions with experimental binding affinity discrepancies?

Methodological Answer: Combine molecular dynamics simulations (to assess conformational flexibility) with free-energy perturbation calculations. Cross-validate using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical binding constants .

Q. How should researchers address batch-to-batch variability in Vitas-bb tbb005282 synthesis when replicating published studies?

Methodological Answer: Implement orthogonal characterization methods (NMR, HRMS) for each synthesis batch. Share raw spectral data and chromatograms in supplementary materials. Use statistical process control (SPC) charts to monitor critical quality attributes (CQAs) across batches .

Q. What statistical frameworks are optimal for analyzing time-resolved data in Vitas-bb tbb005282’s metabolic stability assays?

Methodological Answer: Apply mixed-effects modeling to account for inter-experiment variability. Use Akaike information criterion (AIC) to compare first-order vs. Michaelis-Menten decay kinetics. Report time-to-degradation (TTD) metrics with 95% confidence intervals .

Q. How can researchers differentiate between assay interference and genuine biological activity when evaluating Vitas-bb tbb005282 in high-throughput screens?

Methodological Answer: Include counter-screens with reporter systems lacking the target (e.g., parental cell lines). Use cheminformatic tools (e.g., PAINS filters) to flag reactive functional groups. Validate hits via dose-response curves with stringent Z’-factor thresholds (>0.5) .

Q. What experimental controls are critical when investigating Vitas-bb tbb005282’s off-target effects in transcriptomic studies?

Methodological Answer: Use vehicle controls, untreated samples, and reference compounds with known profiles. Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to RNA-seq data. Confirm findings with single-gene knockouts or pharmacological inhibitors .

Q. How should cross-disciplinary teams standardize data reporting for Vitas-bb tbb005282 to facilitate meta-analyses?

Methodological Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use controlled vocabularies (e.g., ChEBI, PubChem) for compound annotation. Deposit raw datasets in repositories like Zenodo or Figshare with detailed metadata .

Key Considerations for Methodological Rigor

- Reproducibility : Document experimental parameters (e.g., buffer composition, incubation times) exhaustively to enable replication .

- Data Contradictions : Use triangulation (multiple assays/models) to validate findings and identify context-dependent effects .

- Statistical Power : Predefine sample sizes using power analysis (α=0.05, β=0.2) to avoid underpowered conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.